Egfr-IN-101

EGFR C797S resistance Ba/F3 cellular assay Brigatinib comparator

Egfr-IN-101 (also designated I-10) is a 2-phenylaminopyrimidine derivative developed as a fourth-generation epidermal growth factor receptor (EGFR) inhibitor specifically targeting the triple-mutant EGFR L858R/T790M/C797S, a key driver of acquired resistance to third-generation inhibitors like Osimertinib. In biochemical assays, I-10 inhibits EGFR L858R/T790M/C797S kinase activity with an IC50 of 33.26 nM and suppresses the growth of Ba/F3 cells engineered to express the same triple mutant with an IC50 of 106.4 nM.

Molecular Formula C35H47N9O2
Molecular Weight 625.8 g/mol
Cat. No. B12370485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-101
Molecular FormulaC35H47N9O2
Molecular Weight625.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=CC(=N4)N5C=C(C(=N5)C6=CC=CC=C6)CNC(C)CO
InChIInChI=1S/C35H47N9O2/c1-25-20-30(32(46-4)21-31(25)43-14-11-29(12-15-43)42-18-16-41(3)17-19-42)38-35-36-13-10-33(39-35)44-23-28(22-37-26(2)24-45)34(40-44)27-8-6-5-7-9-27/h5-10,13,20-21,23,26,29,37,45H,11-12,14-19,22,24H2,1-4H3,(H,36,38,39)/t26-/m0/s1
InChIKeyRBGCSMIUHIZHAB-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-101 (I-10) for EGFR Triple-Mutant L858R/T790M/C797S NSCLC Research: A Procurement-Ready Fourth-Generation Inhibitor


Egfr-IN-101 (also designated I-10) is a 2-phenylaminopyrimidine derivative developed as a fourth-generation epidermal growth factor receptor (EGFR) inhibitor specifically targeting the triple-mutant EGFR L858R/T790M/C797S, a key driver of acquired resistance to third-generation inhibitors like Osimertinib.[1][2] In biochemical assays, I-10 inhibits EGFR L858R/T790M/C797S kinase activity with an IC50 of 33.26 nM and suppresses the growth of Ba/F3 cells engineered to express the same triple mutant with an IC50 of 106.4 nM.[1] Designed using Brigatinib as a positive control, I-10 emerged as the most potent representative among 20 synthesized 2-phenylaminopyrimidine analogs, establishing it as a focused research tool for studying C797S-mediated resistance in non-small cell lung cancer (NSCLC).[1]

Why Generic EGFR Inhibitors Cannot Substitute for Egfr-IN-101 in C797S Triple-Mutant NSCLC Models


Acquired EGFR C797S mutation abolishes the covalent binding capability of third-generation irreversible inhibitors such as Osimertinib (IC50: 410 nM against L858R/T790M/C797S), rendering them clinically ineffective.[1] Even allosteric inhibitors like EAI045 require cetuximab co-administration to achieve cellular activity against the triple mutant, while Brigatinib, though used as a control, demonstrates 5-fold weaker cellular potency.[2][3] Egfr-IN-101 was specifically optimized through structure-activity relationship (SAR)-guided design to address the L858R/T790M/C797S triple mutation—a resistance profile that generic, wild-type-sparing, or earlier-generation EGFR inhibitors fail to cover. Substituting Egfr-IN-101 with an unvalidated EGFR inhibitor in C797S-positive models risks complete loss of target engagement and compromises the reproducibility of resistance-mechanism studies.[2]

Egfr-IN-101 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Procurement Decisions


Head-to-Head Cellular Potency: Egfr-IN-101 Is 5-Fold More Potent Than Brigatinib Against Ba/F3-EGFRL858R/T790M/C797S Cells

In the same study and under identical assay conditions, Egfr-IN-101 (I-10) suppressed the proliferation of Ba/F3 cells harboring the EGFR L858R/T790M/C797S triple mutant with an IC50 of 106.4 nM, demonstrating a 5-fold potency advantage over Brigatinib.[1] Brigatinib was used as the positive control (reference compound) throughout the design and evaluation of the 2-phenylaminopyrimidine series, making this the most direct and internally controlled comparison available for the compound.[1]

EGFR C797S resistance Ba/F3 cellular assay Brigatinib comparator NSCLC

Biochemical Potency Advantage: Egfr-IN-101 Markedly Outperforms Osimertinib Against Purified EGFR L858R/T790M/C797S Kinase

Egfr-IN-101 inhibits purified EGFR L858R/T790M/C797S kinase with an IC50 of 33.26 nM in a biochemical assay.[1] In a cross-study comparison using published data for Osimertinib tested under comparable kinase assay conditions against the identical L858R/T790M/C797S mutant, Osimertinib exhibits an IC50 of approximately 410 nM, reflecting its loss of potency once the C797S mutation ablates the covalent binding site.[2] This represents an approximately 12.3-fold biochemical potency advantage for Egfr-IN-101.

EGFR kinase assay Osimertinib resistance C797S triple mutant Biochemical IC50

Wild-Type EGFR Sparing: Egfr-IN-101 Exhibits <50% Inhibition Against NCI-H838 Cells, Indicating a Favorable Selectivity Window

When tested against the wild-type EGFR-expressing NSCLC cell line NCI-H838, Egfr-IN-101 produced less than 50% inhibition, as reported in the primary characterization study.[1] This contrasts with the compound's potent activity against the triple-mutant Ba/F3 cell model and suggests a degree of selectivity that reduces the risk of wild-type EGFR-driven toxicity. By comparison, earlier-generation EGFR inhibitors such as Erlotinib and Gefitinib potently inhibit wild-type EGFR, correlating with dose-limiting skin and gastrointestinal toxicities in preclinical and clinical settings.[2]

Wild-type EGFR selectivity NCI-H838 Toxicity index Therapeutic window

SAR-Optimized Lead: Egfr-IN-101 Is the Most Potent Representative of a 20-Compound 2-Phenylaminopyrimidine Series Designed Against the C797S Triple Mutant

The Tang et al. (2024) study systematically designed and synthesized 20 target 2-phenylaminopyrimidine derivatives using Brigatinib as the reference compound, guided by a comprehensive SAR campaign specifically aimed at the L858R/T790M/C797S triple mutant.[1] Among all analogs evaluated, compound I-10 (Egfr-IN-101) was identified as the representative compound with the most potent inhibitory profile against both the purified triple-mutant kinase and the corresponding Ba/F3 cellular model.[1] This SAR-driven selection process ensures that the compound's activity is not incidental but the product of iterative medicinal chemistry optimization.

Structure-activity relationship SAR optimization Lead optimization 2-phenylaminopyrimidine

Distinct Binding Mode: Egfr-IN-101 Is a Reversible ATP-Competitive Inhibitor, Functionally Distinct from Irreversible and Allosteric EGFR Agents

As a 2-phenylaminopyrimidine derivative lacking a Michael acceptor (acrylamide) warhead, Egfr-IN-101 is classified as a reversible ATP-competitive kinase inhibitor.[1][2] This mechanism fundamentally distinguishes it from (a) irreversible third-generation inhibitors like Osimertinib that require covalent engagement with C797,[2] and (b) allosteric inhibitors such as EAI045 and JBJ-04-125-02 that bind outside the ATP pocket and often require antibody co-administration (e.g., cetuximab) to achieve cellular activity against the triple mutant.[3] The reversible ATP-competitive mechanism ensures direct, single-agent cellular potency without dependence on extracellular co-factors.

Reversible inhibitor ATP-competitive Binding mechanism Allosteric inhibitor comparison

Egfr-IN-101: Defined Application Scenarios for NSCLC Resistance Research and Compound Procurement


Biochemical and Structural Characterization of C797S-Containing EGFR Triple Mutants

Egfr-IN-101, with its 33.26 nM IC50 against purified EGFR L858R/T790M/C797S kinase, is the appropriate chemical probe for in vitro kinase assays, co-crystallization studies, and binding affinity measurements where selective inhibition of the C797S-harboring triple mutant is required.[1] Its reversible ATP-competitive mechanism facilitates washout experiments and kinetic analyses that are not feasible with irreversible covalent inhibitors.[1] Researchers studying the structural basis of C797S-mediated resistance or screening for synergistic combinations should prioritize this compound over Osimertinib (IC50 ~410 nM against the same mutant), which lacks sufficient target engagement in this context.[2]

Cellular Proof-of-Concept Studies in Ba/F3-EGFRL858R/T790M/C797S and Related Isogenic Models

For cellular pharmacology studies, Egfr-IN-101 delivers a 5-fold potency advantage over Brigatinib (IC50 106.4 nM vs. ~532 nM) in Ba/F3 cells expressing EGFR L858R/T790M/C797S, all measured under identical conditions within the same study.[1] This makes it the reagent of choice for dose-response experiments, phospho-EGFR signaling analyses, apoptosis/viability assays, and resistance-mechanism dissection in the most disease-relevant isogenic cellular background. The compound's <50% inhibition of wild-type NCI-H838 cells further supports its use in experiments designed to differentiate mutant-selective from wild-type-driven pharmacological effects.[1]

In Vivo Xenograft Efficacy Studies of C797S-Driven NSCLC Tumors

The favorable selectivity profile—potent inhibition of the triple-mutant cellular model combined with reduced activity against wild-type EGFR cells—positions Egfr-IN-101 as a candidate tool compound for mouse xenograft or patient-derived xenograft (PDX) studies employing EGFR L858R/T790M/C797S-driven tumors.[1] Its reversible ATP-competitive mechanism eliminates the need for cetuximab co-administration that is required for allosteric inhibitors such as EAI045, thereby simplifying dosing regimens and reducing experimental variability in efficacy and tolerability assessments.[1][3]

Medicinal Chemistry and Lead Optimization Campaigns Targeting Fourth-Generation EGFR Inhibitors

Egfr-IN-101 serves as the SAR-validated lead compound from a systematically optimized 20-compound 2-phenylaminopyrimidine library.[1] Medicinal chemistry teams can use I-10 as a benchmark for evaluating novel fourth-generation EGFR inhibitor scaffolds—comparing new compounds directly against a well-characterized, publication-backed reference with publicly disclosed biochemical and cellular potency data.[1] The availability of the full SAR dataset from the primary publication enables rational, data-driven decisions about which structural modifications to pursue or avoid in follow-up optimization efforts.[1]

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